BenchChemオンラインストアへようこそ!

(Rac)-Lys-SMCC-DM1

ADC bystander effect membrane permeability

Essential reference standard for ADC catabolite identification and linker stability assays. As the sole intracellular active metabolite of ado-trastuzumab emtansine, this non-cleavable SMCC-linked conjugate exhibits exceptional plasma stability and distinct low permeability, ensuring precise in vitro tracking without bystander killing. Procure for definitive LC-MS/MS quantification in HER2+ breast cancer research models.

Molecular Formula C53H75ClN6O15S
Molecular Weight 1103.7 g/mol
Cat. No. B10801016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Lys-SMCC-DM1
Molecular FormulaC53H75ClN6O15S
Molecular Weight1103.7 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39+,40-,41+,46+,52+,53+/m1/s1
InChIKeyUBRZDBDIKWWPEN-ANAFPORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-SMCC-DM1 Procurement: ADC Drug-Linker Conjugate Standard & Active Metabolite of T-DM1


Lys-SMCC-DM1 (Lys-Nε-MCC-DM1; CAS 1281816-04-3) is an antibody-drug conjugate (ADC) drug-linker conjugate comprising the microtubule-disrupting maytansinoid payload DM1 covalently attached to a lysine-reactive SMCC linker via a stable thioether bond . This compound is the sole intracellular active metabolite of the FDA-approved HER2-targeting ADC ado-trastuzumab emtansine (T-DM1, Kadcyla®) and functions as a tubulin polymerization inhibitor . Lys-SMCC-DM1 is used as a reference standard for ADC catabolite identification, linker stability studies, and in vitro cytotoxicity profiling in breast cancer research .

Lys-SMCC-DM1 Non-Interchangeability: Why Generic Maytansinoid Payloads Cannot Substitute


Maytansinoid-based drug-linker conjugates are not functionally interchangeable due to divergent linker chemistries and payload modifications that dictate distinct intracellular catabolite identities, plasma stabilities, and bystander killing capacities [1]. Lys-SMCC-DM1, containing a non-cleavable thioether SMCC linker, generates a single charged, low-permeability catabolite that remains trapped within HER2-positive target cells. In contrast, cleavable disulfide-linked conjugates (e.g., SPDB-DM4) release lipophilic, membrane-permeable metabolites (DM4 and S-methyl-DM4) capable of exerting bystander killing on adjacent antigen-negative cells [2]. These mechanistic differences produce divergent efficacy and toxicity profiles that render generic substitution scientifically invalid without context-specific experimental validation.

Lys-SMCC-DM1 Quantitative Differentiation Evidence: Comparative Data vs DM4 Metabolites and Auristatin Payloads


Lys-SMCC-DM1 vs S-Methyl-DM4: Bystander Killing Capacity and Membrane Permeability

Lys-SMCC-DM1 exhibits low membrane permeability (log D = 0.2 at pH 7.4; PAMPA Peff <0.1 × 10^-6 cm/s at pH 5.0 and 7.4) and demonstrates no bystander killing in co-culture assays of HER2-positive KPL-4 and HER2-negative MDA-MB-468 cells, whereas cleavable disulfide-linked conjugates release lipophilic S-methyl-DM4 capable of diffusing to and killing adjacent antigen-negative cells [1]. This low permeability is a defining functional characteristic of Lys-SMCC-DM1.

ADC bystander effect membrane permeability tumor heterogeneity

Lys-SMCC-DM1 vs DM4 Conjugates: Plasma Stability and Linker Cleavage Resistance

Lys-SMCC-DM1 is derived from the non-cleavable thioether SMCC linker, which confers exceptional plasma stability with approximately 50% remaining after 7 days in plasma, compared to cleavable disulfide linkers (SPDB-DM4) that exhibit significantly faster payload release in circulation [1]. Non-cleavable linkers resist extracellular cleavage, reducing premature payload release and potentially lowering off-target toxicity [2].

ADC plasma stability non-cleavable linker pharmacokinetics

Lys-SMCC-DM1 vs Free Maytansine and S-Methyl-DM1: Catabolite Cytotoxicity and Potency

Lys-SMCC-DM1 exhibits IC50 values of 24.8 nM in HER2-positive KPL-4 cells and 40.5 nM in HER2-negative MDA-MB-468 cells [1]. In direct comparison, the unconjugated payload S-methyl-DM1 is approximately 75-fold more potent than Lys-SMCC-DM1 in MCF7 cells (IC50 = 0.33 nM vs ~24.8 nM) and ~2-fold more potent than parent maytansine (IC50 = 0.33 nM vs 0.71 nM) . This potency hierarchy reflects the structural constraints imposed by the residual lysine-SMCC moiety on Lys-SMCC-DM1.

ADC catabolite cytotoxicity IC50

Lys-SMCC-DM1 vs Auristatin Payloads: Drug-Drug Interaction (DDI) Liability via CYP3A Inactivation

Lys-SMCC-DM1 (as Lys-MCC-DM1) and S-methyl-DM1 exhibit no reversible or time-dependent inactivation of any cytochrome P450 enzymes studied, whereas unconjugated DM1 and DM4 inactivate CYP3A from human liver microsomes with Ki/kinact values of 4.8 ± 0.9 μM/0.035 ± 0.002 min^-1 and 3.3 ± 0.2 μM/0.114 ± 0.002 min^-1, respectively [1]. This indicates that Lys-SMCC-DM1 carries negligible CYP-mediated DDI risk compared to free maytansinoids.

ADC drug-drug interaction CYP450 hepatic metabolism

Lys-SMCC-DM1 vs Site-Specific Conjugates: Impact of DAR on In Vitro Potency

Lys-SMCC-DM1 is typically conjugated to antibodies via random lysine residues, yielding heterogeneous ADCs with an average DAR of approximately 3.5 [1]. In direct comparison, site-specific SeriMab conjugates with non-cleavable linkers at DAR 2 were up to 17-fold more active than lysine-conjugated Ab-SMCC-DM1 (DAR 3.5), and DAR 4 SeriMab conjugates were up to 100-fold more potent on an antibody concentration basis [2]. This potency differential highlights the impact of conjugation site homogeneity on ADC efficacy.

ADC drug-to-antibody ratio DAR optimization conjugation chemistry

Lys-SMCC-DM1 vs Disulfide-Linked Conjugates: Intratumoral Catabolite Accumulation

The sole metabolite of the non-cleavable thioether-linked huC242-SMCC-DM1 conjugate is lysine-Nε-SMCC-DM1 (Lys-SMCC-DM1). The area under the curve (AUC) for Lys-SMCC-DM1 in tumor tissue over 7 days was approximately 2-fold greater than the corresponding AUC for the metabolites of disulfide-linked conjugates (SPDB-DM4 and SPP-DM1) [1]. This enhanced tumor retention correlates with the non-cleavable linker's resistance to extracellular cleavage.

ADC tumor delivery catabolite AUC pharmacokinetics

Lys-SMCC-DM1 Optimal Research Applications: ADC Catabolite Standard, Linker Stability, and Homogeneous Tumor Modeling


ADC Catabolite Identification and Quantification Reference Standard

Lys-SMCC-DM1 is the definitive reference standard for LC-MS/MS identification and quantification of the sole intracellular catabolite released from non-cleavable SMCC-linked ADCs. With a retention time and mass spectral signature distinct from lipophilic metabolites (DM4, S-methyl-DM4), it enables precise catabolite tracking in cellular processing studies. Procurement is essential for any laboratory conducting ADC catabolism or lysosomal processing assays [1].

Non-Cleavable Linker Stability and Pharmacokinetic Modeling

Due to its exceptional plasma stability (~50% remaining at 7 days) and resistance to extracellular cleavage, Lys-SMCC-DM1 serves as the benchmark payload for linker stability comparisons. It is the preferred standard for in vitro plasma stability assays, retro-Michael addition studies, and pharmacokinetic modeling of ADCs designed for prolonged circulatory half-life and minimized systemic payload release [2].

In Vitro Modeling of HER2-Positive Homogeneous Tumors Without Bystander Effect

Lys-SMCC-DM1's low membrane permeability (log D = 0.2; PAMPA Peff <0.1 × 10^-6 cm/s) and absence of bystander killing make it the ideal payload for in vitro co-culture models specifically designed to study ADC activity in homogeneous HER2-positive tumors. Its inability to kill adjacent HER2-negative cells enables clean discrimination between target-dependent and bystander-mediated cytotoxicity [3].

Drug-Drug Interaction (DDI) Risk Assessment for Combination Therapies

Lys-SMCC-DM1 exhibits no CYP450 inactivation, in contrast to free DM1 and DM4 which inactivate CYP3A. This makes Lys-SMCC-DM1 the safer reference standard for DDI studies in combination therapy development, where co-administration with CYP-metabolized agents requires careful assessment of metabolite-mediated enzyme inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Lys-SMCC-DM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.